molecular formula C11H21NS B2979577 2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine CAS No. 1876536-02-5

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine

Cat. No.: B2979577
CAS No.: 1876536-02-5
M. Wt: 199.36
InChI Key: YTCSYYGTKMBBOW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine is an organic compound with the molecular formula C11H21NS It is a thiomorpholine derivative, characterized by the presence of a sulfur atom in its morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with 3-methylbut-2-enyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-enyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthiomorpholine: Lacks the 3-methylbut-2-enyl group, making it less complex.

    4-(3-Methylbut-2-enyl)morpholine: Contains an oxygen atom instead of sulfur, leading to different chemical properties.

    2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine: Similar structure but with a saturated side chain.

Uniqueness

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine is unique due to the presence of both the 2,2-dimethyl and 3-methylbut-2-enyl groups, which confer distinct chemical reactivity and potential biological activity. The sulfur atom in the thiomorpholine ring also contributes to its unique properties compared to oxygen-containing analogs.

Properties

IUPAC Name

2,2-dimethyl-4-(3-methylbut-2-enyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h5H,6-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSYYGTKMBBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCSC(C1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876536-02-5
Record name 2,2-dimethyl-4-(3-methylbut-2-en-1-yl)thiomorpholine
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